N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the benzoyl group, and the attachment of the sulfonamide moiety. One common synthetic route is as follows:
Formation of Tetrahydroquinoline Core: The synthesis begins with the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions to form the tetrahydroquinoline core.
Introduction of Benzoyl Group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the benzoyl group at the desired position.
Attachment of Sulfonamide Moiety: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, mild heating.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: New sulfonamide derivatives with varied functional groups.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Pharmaceuticals: It serves as a lead compound in the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzoyl and tetrahydroquinoline moieties contribute to hydrophobic interactions and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzene-1-sulfonamide
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the tetrahydroquinoline and sulfonamide groups provides a distinct profile that sets it apart from similar compounds.
Properties
Molecular Formula |
C22H18ClFN2O3S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-19-14-18(10-11-20(19)24)30(28,29)25-17-9-8-15-7-4-12-26(21(15)13-17)22(27)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14,25H,4,7,12H2 |
InChI Key |
BDOQSJSGEFQVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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